2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride
Overview
Description
2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences. The triazole ring is a five-membered ring containing three nitrogen atoms, which contributes to its unique chemical properties and biological activities .
Mechanism of Action
Target of Action
Compounds with a similar 1,2,3-triazole structure have been known to interact with various enzymes and receptors, influencing their activity .
Mode of Action
It’s worth noting that triazole derivatives have been reported to interact with their targets through hydrogen bonding, due to the presence of nitrogen atoms in the 1,2,4-triazole ring .
Biochemical Pathways
Similar triazole compounds have been reported to inhibit the carbonic anhydrase-ii enzyme , which plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Pharmacokinetics
It’s worth noting that the presence of the 1,2,4-triazole ring in similar compounds has been reported to improve pharmacokinetic properties due to its ability to form hydrogen bonds .
Result of Action
Similar triazole compounds have shown inhibitory activities against various cancer cell lines .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances in the environment .
Biochemical Analysis
Biochemical Properties
2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with topoisomerase IV, an enzyme crucial for DNA replication and cell division . The compound’s triazole ring facilitates binding interactions, potentially inhibiting the enzyme’s activity and thereby affecting cellular processes. Additionally, it has shown interactions with the COVID-19 main protease, indicating its potential as an antiviral agent .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells, such as BT-474 breast cancer cells, by binding to specific sites and disrupting cellular functions . It also affects the antioxidant properties of cells, enhancing their ability to scavenge free radicals .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to enzymes and proteins, inhibiting or activating their functions. For instance, its interaction with topoisomerase IV involves binding to the enzyme’s catalytic domain, thereby inhibiting its activity . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular functions. Studies have shown that it remains stable under various conditions, maintaining its efficacy over extended periods . Its degradation products may also have biological activities, which need to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as antimicrobial and antiviral activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and organ toxicity. These threshold effects highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s triazole ring is resistant to metabolic degradation, contributing to its stability and prolonged activity . Its metabolites may also have biological activities, influencing overall metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride typically involves a “click” chemistry approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency and selectivity. The general procedure involves the reaction of a phenyl azide with an alkyne in the presence of a copper(I) catalyst and a reducing agent such as sodium ascorbate .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the triazole ring or the phenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole oxides, while substitution reactions can introduce various functional groups onto the phenyl or triazole rings .
Scientific Research Applications
2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable tool in biological research.
Medicine: It is investigated for its potential therapeutic applications, including as an enzyme inhibitor and in drug development.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-1H-1,2,3-triazole: Lacks the propan-2-amine group, resulting in different chemical and biological properties.
4-phenyl-1H-1,2,3-triazole: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
2-(1-phenyl-1H-1,2,3-triazol-4-yl)ethanamine: Similar structure with an ethylamine group instead of propan-2-amine, affecting its chemical behavior and biological activity.
Uniqueness
2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride is unique due to the presence of both the triazole ring and the propan-2-amine group. This combination imparts distinct chemical properties and enhances its biological activity, making it a versatile compound in various fields of research .
Properties
IUPAC Name |
2-(1-phenyltriazol-4-yl)propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.ClH/c1-11(2,12)10-8-15(14-13-10)9-6-4-3-5-7-9;/h3-8H,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSRGULETWZIKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)C2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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